Cas no 1390624-20-0 (6-(4-fluorophenyl)pyridine-2-carboxylic acid methyl ester)

6-(4-Fluorophenyl)pyridine-2-carboxylic acid methyl ester is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical research. The presence of the 4-fluorophenyl group enhances its reactivity and binding affinity, making it a valuable intermediate in the synthesis of bioactive compounds. The methyl ester moiety improves solubility and facilitates further functionalization under mild conditions. This compound exhibits stability under standard laboratory conditions, ensuring consistent performance in coupling reactions and other synthetic applications. Its well-defined structure and high purity make it suitable for use in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics.
6-(4-fluorophenyl)pyridine-2-carboxylic acid methyl ester structure
1390624-20-0 structure
商品名:6-(4-fluorophenyl)pyridine-2-carboxylic acid methyl ester
CAS番号:1390624-20-0
MF:C13H10FNO2
メガワット:231.222406864166
CID:2912649
PubChem ID:70557430

6-(4-fluorophenyl)pyridine-2-carboxylic acid methyl ester 化学的及び物理的性質

名前と識別子

    • 6-(4-fluorophenyl)pyridine-2-carboxylic acid methyl ester
    • SCHEMBL11297183
    • METHYL 6-(4-FLUOROPHENYL)PICOLINATE
    • E80226
    • 1390624-20-0
    • methyl 6-(4-fluorophenyl)pyridine-2-carboxylate
    • インチ: 1S/C13H10FNO2/c1-17-13(16)12-4-2-3-11(15-12)9-5-7-10(14)8-6-9/h2-8H,1H3
    • InChIKey: CHYQGPBVPDBUPI-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)C1C=CC=C(C(=O)OC)N=1

計算された属性

  • せいみつぶんしりょう: 231.07000
  • どういたいしつりょう: 231.06955672g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 264
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 39.2Ų

じっけんとくせい

  • PSA: 39.19000
  • LogP: 2.67430

6-(4-fluorophenyl)pyridine-2-carboxylic acid methyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P023KCI-100mg
Methyl 6-(4-fluorophenyl)picolinate
1390624-20-0 98%
100mg
$94.00 2024-06-21
1PlusChem
1P023KCI-250mg
Methyl 6-(4-fluorophenyl)picolinate
1390624-20-0 98%
250mg
$143.00 2024-06-21
1PlusChem
1P023KCI-1g
Methyl 6-(4-fluorophenyl)picolinate
1390624-20-0 98%
1g
$286.00 2024-06-21

6-(4-fluorophenyl)pyridine-2-carboxylic acid methyl ester 関連文献

6-(4-fluorophenyl)pyridine-2-carboxylic acid methyl esterに関する追加情報

Introduction to 6-(4-fluorophenyl)pyridine-2-carboxylic acid methyl ester (CAS No. 1390624-20-0)

6-(4-fluorophenyl)pyridine-2-carboxylic acid methyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 1390624-20-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a pyridine core substituted with a 4-fluorophenyl group and an ester functional group at the 2-position, has garnered attention due to its structural versatility and potential biological activities. The presence of the fluorine atom in the aromatic ring enhances its electronic properties, making it a valuable scaffold for drug design and development.

The pyridine-2-carboxylic acid methyl ester moiety contributes to the compound's solubility and reactivity, facilitating its use in synthetic chemistry and biochemical assays. Such structural features are often exploited in the design of molecules targeting neurological disorders, inflammatory conditions, and other therapeutic areas. Recent advancements in computational chemistry and high-throughput screening have highlighted the importance of fluorinated pyridines in medicinal chemistry, underscoring the relevance of compounds like 6-(4-fluorophenyl)pyridine-2-carboxylic acid methyl ester.

In recent years, researchers have been exploring the pharmacological potential of fluorinated pyridines due to their ability to modulate enzyme activity and receptor binding. For instance, studies have demonstrated that fluorinated pyridines can enhance binding affinity and metabolic stability in drug candidates. The 4-fluorophenyl group, in particular, has been shown to improve oral bioavailability by reducing metabolic degradation. This has led to its incorporation into numerous lead compounds undergoing preclinical evaluation.

One notable area of research involving 6-(4-fluorophenyl)pyridine-2-carboxylic acid methyl ester is its application as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes involved in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By modifying the pyridine core with a fluorophenyl substituent, researchers aim to develop more potent and selective kinase inhibitors. Preliminary studies suggest that derivatives of this compound exhibit promising inhibitory activity against certain kinases, making them attractive candidates for further development.

The synthesis of 6-(4-fluorophenyl)pyridine-2-carboxylic acid methyl ester involves multi-step organic reactions, typically starting from commercially available precursors such as 4-fluorobenzaldehyde and 2-pyridinecarboxylic acid. The introduction of the ester group at the 2-position is achieved through esterification techniques, which are well-established in synthetic organic chemistry. The use of fluorinating agents ensures the incorporation of the fluorophenyl moiety with high regioselectivity.

From a chemical biology perspective, understanding the interactions between 6-(4-fluorophenyl)pyridine-2-carboxylic acid methyl ester and biological targets is crucial for optimizing its therapeutic potential. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate its binding mode to proteins. These structural insights have guided medicinal chemists in designing analogs with improved pharmacokinetic properties.

The role of computational modeling in drug discovery cannot be overstated. Molecular docking simulations have been used to predict how 6-(4-fluorophenyl)pyridine-2-carboxylic acid methyl ester interacts with biological targets at the atomic level. These simulations help identify key residues involved in binding and provide a rational basis for structure-activity relationship studies. By integrating experimental data with computational predictions, researchers can accelerate the development of novel therapeutics.

In conclusion, 6-(4-fluorophenyl)pyridine-2-carboxylic acid methyl ester (CAS No. 1390624-20-0) represents a promising scaffold for pharmaceutical innovation. Its unique structural features, combined with recent advancements in synthetic methodologies and computational biology, position it as a valuable asset in drug discovery efforts. As research continues to uncover new biological activities and therapeutic applications, this compound is likely to play an increasingly important role in developing next-generation medications.

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